An In-depth Technical Guide to the Synthesis and Properties of 3-Aminoquinuclidine
An In-depth Technical Guide to the Synthesis and Properties of 3-Aminoquinuclidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoquinuclidine (B1202703) is a key bicyclic amine that serves as a crucial building block in medicinal chemistry and drug development.[1][2][3][4] Its rigid structure and the presence of a primary amine group make it an important pharmacophore for interacting with various biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and relevant biological signaling pathways associated with 3-aminoquinuclidine, tailored for professionals in the field of drug discovery and development.
Physicochemical and Spectroscopic Properties of 3-Aminoquinuclidine and its Dihydrochloride (B599025) Salt
The properties of 3-aminoquinuclidine and its more commonly used dihydrochloride salt are summarized in the tables below. The dihydrochloride salt exhibits enhanced solubility and stability, making it ideal for pharmaceutical formulations.[1]
Table 1: Physicochemical Properties
| Property | 3-Aminoquinuclidine | 3-Aminoquinuclidine Dihydrochloride |
| Molecular Formula | C₇H₁₄N₂ | C₇H₁₆Cl₂N₂[5] |
| Molar Mass | 126.20 g/mol [6] | 199.12 g/mol [5][7] |
| Appearance | - | White to off-white solid[1] |
| Melting Point | - | 321-323 °C (dec.)[5][7][8] |
| Solubility | - | Soluble in water and methanol[6][9] |
| pKa | Not available | Not available |
Table 2: Spectroscopic Data
| Technique | Data for 3-Aminoquinuclidine Dihydrochloride |
| ¹H NMR (D₂O) | Chemical shifts (ppm) are observed at approximately 4.00, 3.87, 3.45, 3.41, 3.35, 2.50, 2.15, and 2.09.[10] |
| ¹³C NMR (D₂O) | Signals are present in the spectrum, with specific shifts available in spectral databases.[11] |
| FTIR | Characteristic peaks for N-H and C-H stretching and bending are observed.[12] |
| Mass Spectrometry | The molecular ion peak [M]+ for the free base is expected at m/z 126. Fragmentation may involve the loss of the amino group or cleavage of the bicyclic ring system. |
Synthesis of 3-Aminoquinuclidine
Several synthetic routes to 3-aminoquinuclidine have been developed, with the choice of method often depending on the desired stereochemistry and the availability of starting materials. The most common precursor is 3-quinuclidinone.
Reductive Amination of 3-Quinuclidinone
Reductive amination is a widely used method for the synthesis of amines from ketones or aldehydes.[13] For 3-aminoquinuclidine, this involves the reaction of 3-quinuclidinone with an amine source, followed by reduction of the resulting imine or enamine. A common approach for chiral synthesis involves the use of a chiral amine, followed by reduction and subsequent removal of the chiral auxiliary.
Experimental Protocol: Synthesis of (R)- and (S)-3-Aminoquinuclidine [12]
-
Imine Formation: A solution of 3-quinuclidinone and a chiral amine (e.g., (S)- or (R)-1-phenethylamine) in a suitable solvent (e.g., toluene) is heated to reflux with azeotropic removal of water to form the corresponding imine.
-
Reduction: The resulting imine is then reduced, for example, using sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.
-
Removal of Chiral Auxiliary: The chiral auxiliary is removed by hydrogenolysis, typically using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
-
Isolation: The final product, 3-aminoquinuclidine, is isolated as the free base or converted to its dihydrochloride salt for improved stability and handling.
Hofmann Rearrangement of Quinuclidine-3-carboxamide
The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one less carbon atom.[13][14][15][16] This method can be applied to the synthesis of 3-aminoquinuclidine starting from quinuclidine-3-carboxamide.
General Experimental Protocol:
-
Formation of N-bromoamide: Quinuclidine-3-carboxamide is treated with a solution of bromine in aqueous sodium hydroxide (B78521) at low temperature to form the N-bromoamide intermediate.
-
Rearrangement: The reaction mixture is heated to induce the rearrangement of the N-bromoamide to an isocyanate intermediate.
-
Hydrolysis: The isocyanate is hydrolyzed in situ by the aqueous base to yield 3-aminoquinuclidine and carbon dioxide.
-
Extraction and Isolation: The product is extracted from the aqueous solution using an organic solvent and can be purified by distillation or crystallization of its salt.
Curtius Rearrangement of Quinuclidine-3-carboxylic Acid
The Curtius rearrangement provides another route to 3-aminoquinuclidine from quinuclidine-3-carboxylic acid via an acyl azide (B81097) intermediate.[17][18][19][20]
General Experimental Protocol:
-
Acyl Azide Formation: Quinuclidine-3-carboxylic acid is first converted to an activated derivative, such as an acid chloride or a mixed anhydride. This is then reacted with an azide source, like sodium azide, to form quinuclidine-3-carbonyl azide.
-
Thermal Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene (B28343) or benzene), leading to the loss of nitrogen gas and rearrangement to the corresponding isocyanate.
-
Hydrolysis: The isocyanate is subsequently hydrolyzed with acid or base to afford 3-aminoquinuclidine.
-
Isolation: The product is isolated from the reaction mixture by extraction and purification.
Schmidt Reaction of 3-Quinuclidinone
The Schmidt reaction allows for the direct conversion of a ketone to an amide or, in the case of cyclic ketones, a lactam, using hydrazoic acid in the presence of a strong acid.[21][22] While less common for this specific transformation, it presents a potential one-step approach from 3-quinuclidinone.
General Experimental Protocol:
-
Reaction Setup: 3-Quinuclidinone is dissolved in a strong acid, such as concentrated sulfuric acid.
-
Addition of Azide: A source of hydrazoic acid, typically sodium azide, is added portion-wise to the cooled reaction mixture.
-
Reaction and Work-up: The reaction is stirred until completion, after which it is carefully quenched with water and basified.
-
Extraction and Purification: The resulting lactam intermediate is extracted and can be further hydrolyzed to yield 3-aminoquinuclidine.
Logical and Experimental Workflows
The following diagrams illustrate the general synthetic strategies for obtaining 3-aminoquinuclidine.
Caption: Synthetic pathways to 3-aminoquinuclidine.
Signaling Pathways Involving 3-Aminoquinuclidine Derivatives
Derivatives of 3-aminoquinuclidine are known to interact with important neurological targets, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and 5-HT₃ receptors.
α7 Nicotinic Acetylcholine Receptor (nAChR) Agonism
Certain 3-aminoquinuclidine derivatives act as agonists at the α7 nAChR, a ligand-gated ion channel that plays a role in cognitive function.[21] Activation of this receptor leads to a cascade of downstream signaling events.
Caption: α7 nAChR agonist signaling pathway.
5-HT₃ Receptor Antagonism
Many potent and selective 5-HT₃ receptor antagonists, used as antiemetics, incorporate the 3-aminoquinuclidine scaffold.[12] These compounds act by competitively blocking the action of serotonin (B10506) at the 5-HT₃ receptor, which is a ligand-gated ion channel involved in the vomiting reflex.[19]
Caption: Mechanism of 5-HT₃ receptor antagonism.
Conclusion
3-Aminoquinuclidine is a valuable building block in modern drug discovery, offering a rigid scaffold that can be functionalized to interact with a variety of biological targets. A thorough understanding of its synthesis and physicochemical properties is essential for its effective utilization in the development of novel therapeutics. The synthetic routes outlined in this guide, along with the characterization data and an appreciation of its role in key signaling pathways, provide a solid foundation for researchers and drug development professionals working with this important molecule.
References
- 1. Curtius Rearrangement [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. chemimpex.com [chemimpex.com]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Aminoquinuclidine dihydrochloride CAS#: 6530-09-2 [m.chemicalbook.com]
- 7. Hofman rearrangement | PPTX [slideshare.net]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 10. (S)-(-)-3-Aminoquinuclidine 98 119904-90-4 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]
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- 18. 3-Aminoquinuclidine | C7H14N2 | CID 123238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide [organic-chemistry.org]
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